2-((5-Bromo-4-methylpyridin-2-yl)amino)ethanol

Vue d'ensemble

Description

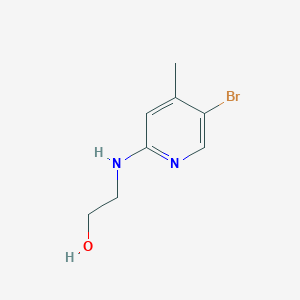

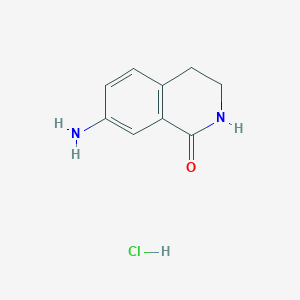

“2-((5-Bromo-4-methylpyridin-2-yl)amino)ethanol”, also known as BPE, is a heterocyclic organic compound. It is a pyridine-based chemical compound containing a bromine atom, a methyl group, and an amino-ethanol substituent. The compound has a molecular formula of C8H11BrN2O .

Synthesis Analysis

The synthesis of BPE involves the reaction of 5-bromo-4-methyl-2-pyridinamine with ethylene oxide in the presence of potassium hydroxide. The reaction results in the formation of BPE as a yellow crystalline solid.

Molecular Structure Analysis

The molecular structure of BPE is characterized by a pyridine ring substituted with a bromine atom, a methyl group, and an amino-ethanol group . The molecular formula is C8H11BrN2O, with an average mass of 231.090 Da and a monoisotopic mass of 230.005463 Da .

Physical And Chemical Properties Analysis

BPE has a boiling point of 394.30 °C at 760 mmHg and a melting point of 145-147 °C. It has a density of 1.55 g/cm3 at 25 °C and a solubility in water of 1.9 mg/mL.

Applications De Recherche Scientifique

Polymer Synthesis

The compound is investigated as a direct initiator in the N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP) of 2-methyl-N-p-toluenesulfonyl aziridine. This provides access to metal-free α-hydroxy-ω-amino telechelics based on polyaziridine, demonstrating control over molar masses and narrow dispersities (Bakkali-Hassani et al., 2018).

Receptor Differentiation

The structural modification of related amino-ethanol compounds suggests the β-receptor population can be divided into β-1 and β-2 types. This finding enhances understanding of sympathomimetic activity and receptor specificity (Lands et al., 1967).

Dispersion Polymerization

The compound's related alcohol, ethanol, is utilized in atom transfer radical dispersion polymerization of 4-vinylpyridine in an ethanol/H2O mixture. This process is significant for synthesizing micelles with functional cores (Wan & Pan, 2007).

Conversion to Chlorides and Bromides

Efficient conversion of beta-amino alcohols to corresponding chlorides and bromides is achievable using 2,4,6-trichloro[1,3,5]triazine and N,N-dimethyl formamide. This method applies to optically active carbinols (De Luca et al., 2002).

Quantum Chemical Studies

Quantum chemical calculations and spectroscopic investigations on related compounds provide insights into intramolecular charge transfer and hyperconjugative interaction, which are crucial for understanding electronic properties (Sivaprakash et al., 2019).

Antimicrobial Activity and DNA Interactions

Silver(I) complexes with related aminopyridines exhibit considerable antimicrobial activity against certain bacteria and yeasts. These compounds also show binding to DNA, altering its electrophoretic mobility (Abu-Youssef et al., 2010).

Safety And Hazards

BPE is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .

Propriétés

IUPAC Name |

2-[(5-bromo-4-methylpyridin-2-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c1-6-4-8(10-2-3-12)11-5-7(6)9/h4-5,12H,2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUWUUWYAFJHKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696389 | |

| Record name | 2-[(5-Bromo-4-methylpyridin-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-Bromo-4-methylpyridin-2-yl)amino)ethanol | |

CAS RN |

1219982-86-1 | |

| Record name | 2-[(5-Bromo-4-methylpyridin-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B1525057.png)

![1-(4-Fluorophenyl)-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol](/img/structure/B1525061.png)

![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide](/img/structure/B1525064.png)

amino}acetic acid](/img/structure/B1525067.png)